molecular formula C18H14INO4S B11599898 ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11599898
M. Wt: 467.3 g/mol
InChI Key: DQLKMANNCNEKDM-TZJGTLJJSA-N
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Description

  • Ethyl (5Z)-5-[(5-iodofuran-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a distinctive structure.
  • Its IUPAC name reflects its composition and connectivity of atoms. Let’s break it down:

      Ethyl: Indicates the presence of an ethyl group (CH₃CH₂-).

      (5Z)-5-[(5-iodofuran-2-yl)methylidene]: Describes the substituents attached to the central thiophene ring.

      4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate: Specifies the functional groups and the carboxylate ester.

  • This compound combines elements of furan, thiophene, and phenylamine, making it intriguing for both synthetic chemists and researchers.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Explored for drug development due to its unique structure.

      Industry: May find applications in materials science or organic electronics.

  • Mechanism of Action

      Targets and Pathways:

      Specific Mechanism:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s potential lies in its versatility and unexplored applications. Researchers continue to investigate its properties,

    Properties

    Molecular Formula

    C18H14INO4S

    Molecular Weight

    467.3 g/mol

    IUPAC Name

    ethyl (5Z)-4-hydroxy-5-[(5-iodofuran-2-yl)methylidene]-2-phenyliminothiophene-3-carboxylate

    InChI

    InChI=1S/C18H14INO4S/c1-2-23-18(22)15-16(21)13(10-12-8-9-14(19)24-12)25-17(15)20-11-6-4-3-5-7-11/h3-10,21H,2H2,1H3/b13-10-,20-17?

    InChI Key

    DQLKMANNCNEKDM-TZJGTLJJSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)I)/SC1=NC3=CC=CC=C3)O

    Canonical SMILES

    CCOC(=O)C1=C(C(=CC2=CC=C(O2)I)SC1=NC3=CC=CC=C3)O

    Origin of Product

    United States

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